molecular formula C21H21N3O3S B2372549 3-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propanamide CAS No. 1448053-84-6

3-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propanamide

Cat. No.: B2372549
CAS No.: 1448053-84-6
M. Wt: 395.48
InChI Key: KHMTUMGBDOUESV-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Agents : Compounds similar to the one have been synthesized as potential antitumor agents. A study by Reddy et al. (2010) described the synthesis of N-1 (3, 5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4.5-dihydro-1H-1.2.4-triazol-3-yl)-propanamides and their structural elucidation, hinting at their potential use in cancer treatment.

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. They found that certain compounds exhibited significant antioxidant activity and cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines Tumosienė et al., 2020.

  • Cytotoxic Evaluation in Cancer : Gomez-Monterrey et al. (2011) synthesized 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione and evaluated them for cytotoxicity and topoisomerase II inhibitory activity. These compounds showed high efficacy in certain cancer cell lines, such as melanoma and glioblastoma Gomez-Monterrey et al., 2011.

  • Antimicrobial Activity : Bhatt et al. (2015) conducted a study on tetrahydroquinazoline derivatives of benzo[b]thiophene, similar in structure to the compound , and found them to exhibit good to moderate antimicrobial activity Bhatt et al., 2015.

  • Library Generation for Drug Discovery : A study by Roman (2013) used a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, which is useful in drug discovery Roman, 2013.

  • Photostabilization for Poly(vinyl chloride) : Balakit et al. (2015) synthesized new thiophene derivatives, related to the compound , and used them as photostabilizers for rigid poly(vinyl chloride), demonstrating their utility in materials science Balakit et al., 2015.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-17(14(2)27-23-13)7-8-20(25)22-16-6-5-15-9-10-24(18(15)12-16)21(26)19-4-3-11-28-19/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMTUMGBDOUESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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